molecular formula C6H12O6 B1200305 3-Deoxy-D-arabino-hexonic acid CAS No. 29625-79-4

3-Deoxy-D-arabino-hexonic acid

Cat. No.: B1200305
CAS No.: 29625-79-4
M. Wt: 180.16 g/mol
InChI Key: YGMNHEPVTNXLLS-VAYJURFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Deoxy-D-arabino-hexonic acid, also known as D-2-keto-3-deoxygluconate or arabino-3-deoxyhexonic acid, is an organic compound belonging to the class of medium-chain hydroxy acids . It is identified as a thermal decomposition product of various plant-derived sugars, such as nigerose, turanose, and 3-O-methyl glucose . Consequently, this compound is found in heated plant materials and food products, and it can be detected in the biofluids of animals, including humans, that have consumed processed plant foods, making it a compound of interest in food science and metabolic studies . Its lactone derivative, 3-deoxy-D-arabino-hexono-1,4-lactone, serves as a versatile and efficient chiral building block in organic synthesis . Researchers utilize this lactone form for the synthesis of more complex natural products, such as Leptosphaerin, showcasing the compound's value in medicinal and synthetic chemistry . This compound is provided for research applications only. It is not intended for diagnostic or therapeutic uses, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29625-79-4

Molecular Formula

C6H12O6

Molecular Weight

180.16 g/mol

IUPAC Name

(2S,4S,5R)-2,4,5,6-tetrahydroxyhexanoic acid

InChI

InChI=1S/C6H12O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3-5,7-10H,1-2H2,(H,11,12)/t3-,4-,5+/m0/s1

InChI Key

YGMNHEPVTNXLLS-VAYJURFESA-N

SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Isomeric SMILES

C([C@@H]([C@@H](CO)O)O)[C@@H](C(=O)O)O

Canonical SMILES

C(C(C(CO)O)O)C(C(=O)O)O

Other CAS No.

29625-79-4

physical_description

Solid

Synonyms

3-deoxy-arabino-hexonic acid
3-deoxy-arabino-hexonic acid, (D)-isomer
3-deoxy-arabino-hexonic acid, monosodium salt, (D)-isome

Origin of Product

United States

Biosynthetic and Metabolic Pathways Involving 3 Deoxy D Arabino Hexonic Acid

Integration into the Entner-Doudoroff Pathway in Prokaryotes

The Entner-Doudoroff (ED) pathway represents a major route for glucose catabolism in many prokaryotes, particularly Gram-negative bacteria and archaea. numberanalytics.combioone.orgwikipedia.org Central to this pathway is the formation and subsequent cleavage of a six-carbon key intermediate, which in non-phosphorylative and semi-phosphorylative versions of the pathway is 3-Deoxy-D-arabino-hexonic acid, also known as 2-keto-3-deoxy-D-gluconate (KDG). wikipedia.orgslideshare.net

Precursor Conversion Pathways

The formation of this compound in these pathways typically begins with the oxidation of D-glucose. This initial step is catalyzed by glucose dehydrogenase, which converts glucose to D-gluconate. numberanalytics.comwikipedia.org Subsequently, the enzyme gluconate dehydratase facilitates a dehydration reaction, removing a water molecule from D-gluconate to yield this compound. wikipedia.orgnumberanalytics.com This two-step enzymatic conversion is a hallmark of the non-phosphorylative and the entry phase of the semi-phosphorylative ED pathways found in organisms like the thermoacidophilic archaeon Sulfolobus solfataricus. wikipedia.orgnumberanalytics.com

In the semi-phosphorylative ED pathway, observed in haloarchaea such as Haloferax volcanii, this compound is further phosphorylated by 2-keto-3-deoxygluconate (B102576) kinase to produce 2-keto-3-deoxy-6-phosphogluconate (KDPG), the key intermediate of the classic ED pathway. wikipedia.orgrsc.org

EnzymeSubstrateProductOrganism Example
Glucose DehydrogenaseD-GlucoseD-GluconateSulfolobus solfataricus, Haloferax volcanii
Gluconate DehydrataseD-GluconateThis compound (KDG)Sulfolobus solfataricus, Thermoproteus tenax
2-Keto-3-deoxygluconate KinaseThis compound (KDG)2-Keto-3-deoxy-6-phosphogluconate (KDPG)Haloferax volcanii

Terminal Product Formation and Energy Generation

In the classic Entner-Doudoroff pathway, the central intermediate, 2-keto-3-deoxy-6-phosphogluconate (KDPG), is cleaved by KDPG aldolase (B8822740) into one molecule of pyruvate (B1213749) and one molecule of glyceraldehyde-3-phosphate. wikipedia.orgou.edu The glyceraldehyde-3-phosphate is then further metabolized through the lower stages of glycolysis to yield a second molecule of pyruvate. wikipedia.org This process results in a net energy yield of one molecule of ATP, one molecule of NADH, and one molecule of NADPH per molecule of glucose. slideshare.netlibretexts.orgcaldic.com

Related Deoxy-Sugar Acid Biosynthesis: Comparative Analysis

The biosynthesis of this compound shares thematic similarities with other pathways that generate deoxy-sugar acids, such as the shikimate pathway. However, a closer examination reveals fundamental differences in their mechanisms of carbon chain elongation and deoxygenation.

Shikimate Pathway and 3-Deoxy-D-arabino-heptulosonic Acid 7-Phosphate (DAHP)

The shikimate pathway is an essential metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan). bioone.orgwikipedia.org The first committed step of this seven-enzyme pathway is the formation of 3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP). numberanalytics.combioone.org This reaction is catalyzed by DAHP synthase, which mediates the condensation of a three-carbon molecule, phosphoenolpyruvate (B93156) (PEP), and a four-carbon sugar, erythrose-4-phosphate (E4P). numberanalytics.comwikipedia.org DAHP is thus a seven-carbon deoxy-sugar acid phosphate (B84403), which serves as the precursor for the subsequent cyclization and downstream reactions of the shikimate pathway. wikipedia.org

PathwayKey Deoxy-Sugar AcidCarbon LengthPrecursorsKey Enzyme
Entner-Doudoroff (non-phosphorylative)This compound (KDG)6D-GlucoseGlucose Dehydrogenase, Gluconate Dehydratase
Shikimate Pathway3-Deoxy-D-arabino-heptulosonic acid 7-phosphate (DAHP)7Phosphoenolpyruvate (PEP), Erythrose-4-phosphate (E4P)DAHP Synthase

Distinctions in Carbon Chain Elongation and Deoxygenation Mechanisms

The formation of the carbon backbone and the introduction of the deoxy- functionality differ significantly between the Entner-Doudoroff and shikimate pathways.

In the context of this compound formation via the non-phosphorylative ED pathway, there is no carbon chain elongation. The six-carbon backbone of the precursor, glucose, is maintained. The deoxygenation at the C3 position is achieved through a dehydration reaction catalyzed by gluconate dehydratase, which removes a hydroxyl group from C2 and a hydrogen from C3 of gluconate, followed by tautomerization to form the 2-keto-3-deoxy structure. numberanalytics.comnih.gov

Conversely, the synthesis of DAHP in the shikimate pathway involves a distinct carbon chain elongation. A three-carbon unit from PEP is added to the four-carbon E4P, creating a new seven-carbon chain. The deoxygenation at C3 is an inherent part of the aldol-like condensation reaction catalyzed by DAHP synthase. The reaction mechanism involves a nucleophilic attack from the enolate of pyruvate onto the carbonyl carbon of E4P, and the subsequent steps result in the formation of the 3-deoxy structure without a separate dehydration step for this purpose. rsc.orgrcsb.org

Microbial Degradation Pathways of Carbohydrates Yielding this compound

A variety of complex carbohydrates can be catabolized by microorganisms, leading to the production of this compound as a key metabolic intermediate. This underscores its central role in linking the breakdown of diverse polysaccharides to central metabolism.

For instance, the degradation of pectic substances, such as polygalacturonic acid, by plant pathogenic bacteria like Dickeya dadantii proceeds through a series of enzymatic steps that ultimately yield this compound. caldic.com Similarly, the bacterial degradation of alginate, a major polysaccharide in brown algae, involves alginate lyases that break down the polymer into unsaturated monosaccharides, which are then converted to this compound. nih.govresearchgate.net This intermediate then enters the Entner-Doudoroff pathway for further catabolism. nih.gov

Furthermore, studies on the degradation of cellooligosaccharides, which are breakdown products of cellulose, have shown that under certain conditions, 2-keto-gluconic acid (an alternative name for this compound) is among the degradation products. This suggests that the microbial breakdown of cellulose, the most abundant biopolymer on Earth, can also feed into pathways involving this key deoxy-sugar acid.

PolysaccharideDegrading Microorganism ExampleKey Degradation Product
PectinDickeya dadantiiThis compound (KDG)
AlginateMicrobulbifer sp.This compound (KDG)
Cellulose (as cellooligosaccharides)Various bacteria and fungi2-Keto-gluconic acid (KDG)

Formation via Non-Enzymatic Degradation of Carbohydrates

Alkaline and Hydrothermal Degradation Processes

The formation of this compound is a known outcome of the degradation of carbohydrates under alkaline conditions. ebi.ac.ukacs.org This process often occurs during hydrothermal treatments, where high temperatures and water are used to break down complex carbohydrates like cellulose. ebi.ac.ukebi.ac.uk The reaction proceeds through the formation of key intermediates. One such crucial intermediate is 3-deoxy-D-erythro-hexos-2-ulose (also known as 3-deoxyglucosone), which is reported to play a role in both the alkaline and acidic conversion of carbohydrates. ebi.ac.ukebi.ac.uk This intermediate then undergoes further rearrangement to yield a mixture of 3-deoxy-D-ribo-hexonic acid and this compound. ebi.ac.ukebi.ac.uk Studies have shown that these 3-deoxyhexonic acids are produced during the hydrothermolysis of D-glucose, cellobiose, and beta-cyclodextrin. ebi.ac.ukebi.ac.uk The main alkaline degradation products for cellooligosaccharides (such as cellotriose, cellotetraose, and cellopentaose) include the lactone forms of 3-deoxyhexonic acids. ncsu.eduncsu.edu

Specific Precursors and Reaction Conditions

The generation of this compound arises from various carbohydrate precursors under specific chemical environments.

Precursors:

Monosaccharides: D-glucose is a primary precursor. ebi.ac.ukebi.ac.uk

Disaccharides: Cellobiose and other plant-derived sugars like nigerose (B1581268) and turanose (B8075302) are known to yield this compound. ebi.ac.ukebi.ac.ukhmdb.ca

Polysaccharides: Cellulose and branched β-D-glucans (from sources like Sclerotium rolfsii) degrade to form 3-deoxyhexonic acids. researchgate.netcdnsciencepub.com Cellooligosaccharides are also direct precursors. ncsu.eduncsu.edu

Substituted Sugars: 3-O-methyl glucose is also a known precursor. hmdb.ca

Key Intermediate: 3-deoxy-D-erythro-hexos-2-ulose (3-deoxyglucosone) is a significant intermediate that rearranges to form this compound. ebi.ac.ukebi.ac.uk

Reaction Conditions: The transformation of these precursors is highly dependent on the reaction conditions. Alkaline degradation is a common method, often using sodium hydroxide (B78521) (NaOH) or lime water. ncsu.eduncsu.educdnsciencepub.comresearchgate.net Hydrothermal processes involve heating these precursors in water at elevated temperatures. ebi.ac.ukebi.ac.ukresearchgate.net One study demonstrated that the degradation of 3-deoxy-D-erythro-hexos-2-ulose to this compound occurs via an intramolecular 1,2-hydrogen transfer mechanism in an aqueous phosphate buffer at pH 7.5 and 37 °C, yielding the ribo and arabino isomers in a 1:6 ratio. ebi.ac.ukebi.ac.uk

Table 1: Precursors and Conditions for this compound Formation

Precursor Category Specific Precursor(s) Condition(s) Reference(s)
Monosaccharides D-Glucose Hydrothermolysis, Alkaline Degradation ebi.ac.uk, ebi.ac.uk
Disaccharides Cellobiose, Nigerose, Turanose Hydrothermolysis, Thermal Decomposition hmdb.ca, ebi.ac.uk, ebi.ac.uk
Polysaccharides Cellulose, Cellooligosaccharides, β-D-glucans Hydrothermal Conversion, Alkaline Degradation researchgate.net, cdnsciencepub.com, ncsu.edu, ncsu.edu
Intermediates 3-deoxy-D-erythro-hexos-2-ulose Aqueous phosphate buffer (pH 7.5, 37°C) ebi.ac.uk, ebi.ac.uk

Presence in Plant and Animal Metabolomes

Beyond its formation from chemical degradation, this compound has been identified as a natural metabolite in both plants and animals, including humans. ebi.ac.uknih.gov

Contextualization within Plant Metabolic Networks

This compound is recognized as a plant metabolite. ebi.ac.uknih.gov It is often found in plants and plant products that have undergone heating, where it is formed as a thermal decomposition product of plant sugars. hmdb.ca Its presence has been specifically documented in species such as the date palm (Phoenix dactylifera) and the maritime pine (Pinus pinaster). ebi.ac.uk While it is identified as a component of the plant metabolome, its specific role within plant biosynthetic or signaling networks is not extensively detailed in the reviewed literature. It is related to 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), a key intermediate in the shikimate pathway for the biosynthesis of aromatic amino acids in plants, but it is not the same compound. wikipedia.orgnih.gov

Identification as a Mammalian Metabolite in Research

Research has confirmed the presence of this compound as a mammalian metabolite, specifically in humans. ebi.ac.uknih.govebi.ac.uk Its detection in human biofluids is often linked to the consumption of heated plant-based foods. hmdb.ca The Human Metabolome Database (HMDB) lists it as a known human metabolite. hmdb.ca While its endogenous production pathways in mammals are not fully elucidated, its presence highlights a connection between diet, food processing, and the composition of the human metabolome.

Table 2: Documented Presence of this compound in Metabolomes

Kingdom Organism/System Context Reference(s)
Plantae General Plant metabolite, thermal decomposition product of sugars nih.gov, hmdb.ca
Phoenix dactylifera (Date Palm) Identified as a metabolite ebi.ac.uk
Pinus pinaster (Maritime Pine) Identified as a metabolite ebi.ac.uk
Animalia Homo sapiens (Human) Identified as a human metabolite, often from dietary intake of heated plant foods nih.gov, hmdb.ca, ebi.ac.uk, ebi.ac.uk

Mentioned Compounds

Chemical and Chemoenzymatic Synthesis Methodologies

Total Chemical Synthesis Approaches

Total chemical synthesis provides a versatile platform for producing 3-deoxy-D-arabino-hexonic acid, allowing for significant structural variation and the preparation of analogues. These methods often begin from readily available carbohydrate precursors.

Practical synthetic routes to 3-deoxy-2-ulosonic acids, including the closely related 3-deoxy-D-arabino-2-heptulosonic acid (DAH), often commence from common and inexpensive sugar substrates. researchgate.net For instance, a reported synthesis of DAH starts from an acetonide-protected D-mannose precursor. researchgate.net Similarly, the synthesis of other deoxysugars like 3-deoxy-d-manno-octulosonic acid has been achieved starting from tetra-O-acetyl-aldehydo-d-arabinose. capes.gov.br These approaches capitalize on the rich stereochemical information embedded in the carbohydrate starting material to build the target molecule. The synthesis of 2-keto-3-deoxy-D-erythro-hexonic acid (KDG) isopropyl ester, another related compound, has been described from 2,3-O-isopropylidene-D-threitol. nih.gov

Chain homologation is a key strategy to extend the carbon backbone of a starting sugar to the required length of the target hexonic acid. wikipedia.orgtcichemicals.com This involves converting the reactant into the next member of its homologous series, typically by adding a methylene (B1212753) (-CH2-) group or other carbon units. wikipedia.org

Prominent examples of homologation reactions used in deoxysugar acid synthesis include:

Wittig Olefination : This reaction is widely used to extend the carbon chain of a sugar-derived aldehyde. For example, in the synthesis of DAH, a protected furanose was subjected to Wittig olefination to introduce additional carbon atoms. researchgate.net The reaction of an aldehyde with a phosphorane, such as methoxymethylenetriphenylphosphine, can produce a homologous aldehyde after subsequent steps. researchgate.netwikipedia.org

Corey-Fuchs Alkynylation : This technique is another powerful method for one-carbon homologation. It involves the reaction of an aldehyde with a reagent generated from triphenylphosphine (B44618) and carbon tetrabromide, followed by treatment with an organolithium reagent to form a terminal alkyne. researchgate.net This alkyne can then be further functionalized. In the synthesis of DAH, an aldehyde intermediate was subjected to Corey-Fuchs alkynylation as part of the chain extension strategy. researchgate.net

Kiliani-Fischer Synthesis : A classical method for elongating aldose chains, this synthesis involves the addition of cyanide to an aldehyde, forming a cyanohydrin. Subsequent hydrolysis and reduction yield a homologous aldose with one additional carbon atom. masterorganicchemistry.com This creates a new stereocenter, often resulting in a mixture of epimers. masterorganicchemistry.com

A summary of a synthetic route employing these techniques is presented below.

StepReaction TypeReagents and ConditionsPurpose
1Wittig OlefinationPh3P=CH2, t-BuOK, THF, -78 °C to r.t.Chain extension of a protected sugar aldehyde.
2Hydroboration-Oxidation9-BBN, THF; then H2O2, NaOHConversion of the terminal alkene to a primary alcohol.
3Oxidation(COCl)2, DMSO, Et3N (Swern Oxidation)Oxidation of the primary alcohol to an aldehyde.
4Corey-Fuchs AlkynylationCBr4, PPh3, Et3N; then n-BuLiOne-carbon homologation of the aldehyde to a terminal alkyne.
5Keto Ester FormationNBS, AgNO3, acetone; then KMnO4Conversion of the alkyne to the final α-keto ester.

This table represents a generalized sequence based on synthetic strategies reported for related deoxysugar acids. researchgate.net

Controlling the stereochemistry at newly formed chiral centers is a fundamental challenge in carbohydrate synthesis. nih.gov The synthesis of this compound requires precise control to establish the correct (2S, 4S, 5R) configuration. nih.gov

One notable method involves the stereoselective degradation of 3-deoxy-D-erythro-hexos-2-ulose (3-deoxy-D-glucosone). ebi.ac.ukacs.org In aqueous phosphate (B84403) buffer, this compound rearranges exclusively via an intramolecular 1,2-hydrogen transfer to yield a mixture of 3-deoxy-D-ribo-hexonic acid and this compound. acs.org Significantly, the reaction shows stereoselectivity, producing the two acids in a 1:6 ratio, favoring the desired D-arabino isomer. acs.org This inherent selectivity provides a direct route to the target compound's stereochemical configuration.

In broader synthetic designs, stereoselectivity is often achieved through the use of participating neighboring groups. nih.gov For example, a protecting group like an ester at the C-2 position of a glycosyl donor can shield one face of the molecule during a glycosylation reaction, leading to the stereospecific formation of a trans-glycosidic linkage. nih.gov While not directly forming the hexonic acid backbone, these principles of stereocontrol are integral to the multi-step syntheses that start from complex sugar substrates. nih.gov

Given the multiple hydroxyl groups present in carbohydrate precursors, the use of protecting groups is essential to mask specific functional groups and prevent unwanted side reactions. nih.govutsouthwestern.edu A successful synthesis relies on a carefully planned protecting group strategy, involving the selective protection and deprotection of hydroxyl groups at various stages. nih.gov

Common protecting groups in carbohydrate synthesis include:

Benzyl (B1604629) (Bn) ethers : These are robust and stable protecting groups that can be removed under neutral conditions via hydrogenolysis (e.g., H2, Pd/C). uwindsor.ca

Silyl (B83357) ethers : Groups like tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) are widely used. utsouthwestern.edu They are typically installed using a silyl chloride or triflate and a base. utsouthwestern.edu Their stability is tunable, and they are most commonly removed using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF). uwindsor.ca

Acetals : Cyclic acetals, such as the isopropylidene group (formed with acetone), are frequently used to protect vicinal diols. researchgate.netnih.gov They are stable to many reaction conditions but are readily cleaved under acidic aqueous conditions. uwindsor.ca

The concept of orthogonal protection is critical, where different classes of protecting groups are used that can be removed under distinct conditions without affecting the others. numberanalytics.com For example, a synthesis might employ acid-labile acetals, base-labile esters, and silyl ethers removable by fluoride, allowing for sequential and selective deprotection of different hydroxyl groups as the synthesis progresses. numberanalytics.com In the synthesis of DAH, an acetonide group was used to protect diols, while a tert-butyldimethylsilyl (TBS) ether protected a primary alcohol. researchgate.net

Stereoselective Reaction Design

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of enzymatic catalysis with the versatility of chemical transformations. This hybrid approach can simplify complex syntheses, reduce the need for extensive protecting group manipulations, and improve yields.

Enzymes can be employed to perform key stereoselective bond formations. One powerful chemoenzymatic method for preparing 3-deoxysugars involves the use of aldolase (B8822740) enzymes. nih.gov For instance, the enzyme macrophomate (B1257912) synthase has been shown to exhibit promiscuous aldolase activity, catalyzing the diastereoselective addition of pyruvate (B1213749) enolate to various complex aldehydes. nih.gov This enzymatic aldol (B89426) reaction can create the core structure of a 3-deoxysugar acid, which can then be elaborated using chemical methods. nih.gov

Similarly, 2-keto-3-deoxygluconate (B102576) (KDG) aldolase, an enzyme from the Entner-Doudoroff pathway, catalyzes the reversible cleavage of KDG into pyruvate and D-glyceraldehyde. ebi.ac.uk In the reverse direction, it can be used for the condensation of these two substrates, although it may show a lack of stereoselectivity, forming a mixture of products. ebi.ac.uk

Another relevant enzyme is 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase. nih.gov This enzyme catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP, the seven-carbon precursor to aromatic amino acids in the shikimate pathway. nih.govwikipedia.org Overexpression of this enzyme has been used to increase the intracellular pool of precursors for biosynthetic pathways. nih.gov While this is a biosynthetic application, the principle of using a highly specific enzyme to perform a key carbon-carbon bond formation can be integrated into a broader chemoenzymatic strategy, where the enzymatic product is isolated and chemically converted to the final target molecule.

Advantages in Stereocontrol and Efficiency

Enzymes such as aldolases and lipases are instrumental in achieving precise control over the stereochemistry of the final product. For instance, the enzyme macrophomate synthase (MPS) has been shown to catalyze the diastereoselective aldol addition of pyruvate enolate to a variety of aldehydes. nih.govkocw.or.kr This enzymatic reaction allows for the creation of specific stereoisomers, which is often a challenging task in traditional organic synthesis. The active site of the enzyme orients the substrates in a specific manner, leading to the preferential formation of one diastereomer over others. kocw.or.kr

Table 1: Examples of Stereoselectivity in Chemoenzymatic Synthesis of Deoxysugar Derivatives

EnzymeReaction TypeSubstratesProductStereoselectivity (diastereomeric ratio)Reference
Macrophomate Synthase (MPS)Aldol AdditionPyruvate enolate + various aldehydesDifferentially protected 3-deoxysugarsHigh diastereoselectivity nih.govkocw.or.kr
Candida antarctica Lipase B (CALB)Kinetic Resolution (Acetylation)Racemic hemiacetal deoxy sugar estersEnantiopure acetylated hemiacetal deoxy sugar estersHigh de (>98%)
Amano Lipase PSKinetic Resolution (Hydrolysis)Racemic dihydroxylated cyclopentenonesEnantiopure alcohol and esterHigh enantiomeric excess researchgate.net

Preparation of Isotopically Labeled this compound for Tracer Studies

The synthesis of isotopically labeled versions of this compound is crucial for its use in tracer studies to investigate metabolic pathways. ebi.ac.uknih.gov Stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) are commonly incorporated into the molecule to track its transformation and fate within a biological system. ebi.ac.uk

A key method for preparing labeled this compound involves the degradation of an isotopically labeled precursor, 3-deoxy-D-erythro-hexos-2-ulose (3-deoxy-D-glucosone). ebi.ac.uk By using selectively labeled starting materials, researchers can produce this compound with isotopes at specific atomic positions.

Site-Specific Isotopic Enrichment

Site-specific isotopic enrichment allows for the precise tracking of atoms through metabolic reactions. In the context of this compound, this has been demonstrated through the synthesis of molecules labeled with ¹³C and ²H at defined positions. ebi.ac.uk

For example, to investigate the mechanism of its formation, researchers have synthesized 3-deoxy-D-glucosone with a deuterium label at the C1 position and a carbon-13 label at the C2 position ([1-²H; 2-¹³C]3DG). ebi.ac.uk The subsequent degradation of this labeled precursor in aqueous buffer solution yields this compound with the isotopic labels incorporated into its structure. The analysis of the resulting labeled products by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy allows for the determination of the exact location of the isotopes. ebi.ac.uk

Table 2: Examples of Isotopically Labeled Precursors for the Synthesis of Labeled this compound

Labeled PrecursorIsotopic Label(s)Position of Label(s)Resulting Labeled ProductReference
3-Deoxy-D-erythro-hexos-2-ulose¹³CC2[2-¹³C]this compound ebi.ac.uk
3-Deoxy-D-erythro-hexos-2-ulose²H, ¹³CC1, C2[1-²H; 2-¹³C]this compound ebi.ac.uk

Applications in Metabolic Flux Analysis Research

Isotopically labeled this compound is a valuable tool for metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic pathways in a biological system at steady state. nih.govd-nb.infonumberanalytics.com By introducing a labeled substrate into a cell culture or organism and tracking the distribution of the isotope through various metabolites, researchers can elucidate the flow of carbon and other elements through the metabolic network.

While direct and extensive MFA studies utilizing labeled this compound are not yet widely reported, its known involvement in and connection to central metabolic pathways, such as the shikimate pathway and the Entner-Doudoroff pathway, highlight its potential in this research area. wikipedia.orgmdpi.comresearchgate.net For instance, as an intermediate or a related product of these pathways, tracing the metabolic fate of labeled this compound could provide significant insights into the regulation and dynamics of these routes.

Introducing ¹³C-labeled this compound into a biological system would lead to the incorporation of the ¹³C label into downstream metabolites. By measuring the isotopic enrichment patterns in these metabolites using techniques like mass spectrometry (MS) or NMR, it would be possible to determine the relative and absolute fluxes through the pathways in which this compound participates. This information is critical for understanding cellular metabolism in various physiological and pathological states and for metabolic engineering applications. numberanalytics.comnih.gov

Derivatives, Analogues, and Stereochemical Considerations

Synthesis and Characterization of Stereoisomers

The stereochemistry of 3-Deoxy-D-arabino-hexonic acid is a critical aspect of its identity and function. The presence of multiple chiral centers gives rise to various stereoisomers, each with unique properties and requiring specific synthetic and analytical approaches for their preparation and differentiation.

3-Deoxy-D-ribo-hexonic acid is a C2 epimer of this compound. Their synthesis often occurs concurrently, particularly through processes like the degradation of 3-deoxy-D-erythro-hexos-2-ulose (3-deoxy-D-glucosone). nd.edu In this degradation, which can proceed via an intramolecular 1,2-hydrogen transfer mechanism, both 3-deoxy-D-ribo-hexonic acid and this compound are formed. nd.edu Notably, the reaction exhibits stereoselectivity, producing the two acids in significantly different amounts, with the arabino isomer being the major product in a ratio of approximately 6:1 over the ribo isomer. nd.edu

The formation of these deoxyhexonic acids can also result from the hydrothermolysis of carbohydrates like cellulose, glucose, mannose, and fructose. scispace.com For instance, studies on heat-treated pine wood have identified the presence of both 3-deoxy-D-ribo-hexonic acid and this compound. scispace.com

Distinguishing between these two stereoisomers relies on analytical techniques that are sensitive to stereochemical differences. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for their separation and characterization. psu.edu For example, the coupling constants observed in ¹H NMR spectra can help assign the anomeric configuration of their derivatives. psu.edu

Diastereomers are stereoisomers that are not mirror images of each other and, unlike enantiomers, possess different physical and chemical properties. taylorandfrancis.com This inherent difference in properties is the cornerstone of their separation. taylorandfrancis.com

A common strategy for separating enantiomeric mixtures, such as a racemic mixture of a chiral acid, is to convert them into a mixture of diastereomers by reacting them with a single, pure enantiomer of a chiral resolving agent (e.g., a chiral amine). libretexts.orglibretexts.org The resulting diastereomeric salts have different solubilities, melting points, and boiling points, which allows for their separation by conventional physical methods like fractional crystallization or chromatography. taylorandfrancis.comlibretexts.orgminia.edu.eg Once separated, the individual diastereomers can be treated to regenerate the original, now enantiomerically pure, acids. libretexts.orglibretexts.org

For instance, a racemic mixture of a carboxylic acid can be reacted with an enantiomerically pure amine base to form two diastereomeric salts. libretexts.org These salts, having distinct physical properties, can then be separated. libretexts.org Subsequent treatment of each separated salt with a strong acid will yield the resolved, enantiomerically pure carboxylic acids. libretexts.orglibretexts.org The choice of resolving agent and solvent is crucial for achieving efficient separation. ucl.ac.uknih.gov

Enzymatic resolution offers another powerful method for diastereoselective synthesis. Ketoreductases, for example, can catalyze the dynamic kinetic reduction of cyclic ketoesters to produce hydroxylated cyclic amino acids with high diastereo- and enantioselectivity. sci-hub.se The diastereomers produced can often be readily separated by techniques like silica (B1680970) gel chromatography. sci-hub.se

3-Deoxy-D-ribo-hexonic Acid: Synthesis and Distinctions

Formation and Reactivity of Lactone Forms (e.g., γ-lactone)

This compound, like many other aldonic acids, can exist in equilibrium with its cyclic ester forms, known as lactones. The γ-lactone, a five-membered ring, is a particularly significant form.

The formation of the γ-lactone, specifically 3-deoxy-D-arabino-hexono-1,4-lactone, occurs through an intramolecular cyclization reaction where the hydroxyl group at the C4 position attacks the carbonyl carbon of the carboxylic acid group. acs.org This reaction is reversible, and an equilibrium exists between the open-chain acid and the cyclic lactone form. google.com

Under acidic conditions, 2-keto-3-deoxyaldonic acids are known to be in equilibrium with their lactone derivatives. google.com This equilibrium is a key factor in certain synthetic pathways, such as the conversion of 2-keto-3-deoxyaldonic acids to 3-deoxyaldonic acids via catalytic hydrogenation. google.com The presence of both the lactone and the open-chain acid has been observed in various systems. For example, in studies of monosaccharide degradation, 3-deoxy-D-arabino-hexono-1,4-lactone and its ribo counterpart were identified, but not the free deoxyhexonic acids. agriculturejournals.cz

The table below summarizes some key physicochemical properties of 3-Deoxy-D-arabino-hexono-1,4-lactone.

PropertyValue
Molecular Weight162.05 g/mol
Density1.117 g/cm³
TPSA (Topological Polar Surface Area)86.99 Ų
logP (Octanol-Water Partition Coefficient)-1.663
Stereoisomers3-Deoxy-lyxo-hexonic acid, 1,4-lactone, TMS; 3-Deoxy-ribo-hexonic acid lactone, TMS

Data sourced from multiple chemical databases. neist.res.innist.gov

The thermal stability of 3-deoxyhexono-1,4-lactones is influenced by their stereochemistry. Research has shown that 3-deoxy-D-ribo-hexono-1,4-lactone is thermally more stable than its counterpart, 2-deoxy-D-arabino-hexonic acid's lactone. capes.gov.br The latter readily undergoes decomposition upon heating, involving processes like dehydration, decarboxylation, and fission. capes.gov.br This leads to the formation of products such as water, 5-(2-hydroxyethylidene)-2(5H)-furanone, carbon dioxide, carbon monoxide, acrylaldehyde, and acetic acid. capes.gov.br

In contrast, the more stable 3-deoxy-D-ribo-hexono-1,4-lactone, which is less prone to β-elimination reactions, degrades to a mixture of fission and dehydration products. capes.gov.br The thermal degradation of these lactones is a complex process that can be studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA). tandfonline.com The degradation of related compounds, such as citric acid, under the influence of strong acids also provides insights into potential decomposition pathways. acs.org

Intramolecular Cyclization and Equilibrium

Modified this compound Derivatives

The chemical modification of this compound and its lactone form allows for the creation of a diverse range of derivatives with potentially novel properties and applications. These modifications often involve the protection of hydroxyl groups or the alteration of the carboxylic acid functionality.

One example of a modified derivative is 3-Deoxy-5,6-O-isopropylidene-D-arabino-hexonic acid, γ-lactone. synthose.com In this molecule, the hydroxyl groups at the C5 and C6 positions are protected as an isopropylidene acetal. This type of protecting group strategy is common in carbohydrate chemistry to allow for selective reactions at other positions of the molecule.

Another class of derivatives includes trimethylsilyl (B98337) (TMS) ethers. For instance, the pentakis-TMS derivative of this compound, where all hydroxyl groups and the carboxylic acid group are silylated, is used for analysis by gas chromatography-mass spectrometry (GC-MS). chemeo.com Similarly, the tris-O-(trimethylsilyl)-γ-lactone derivative has also been characterized. nist.gov

The synthesis of these derivatives often involves standard organic chemistry reactions. For example, the formation of esters or amides from the carboxylic acid group is a common transformation. psu.edu The synthesis of more complex derivatives, such as those involving chain homologation or cyclization reactions, has also been explored in the context of related deoxy sugar acids. researchgate.netbeilstein-journals.orgrsc.org

Esters and Salt Forms (e.g., Sodium Salt)

This compound can be converted into various derivatives, such as esters and salts, to modify its physical properties or to facilitate its use in specific chemical reactions. The carboxylate group is the primary site for such modifications.

Salt formation is a common and straightforward derivatization. The acid can be neutralized with a suitable base to form a salt, which is often a more stable, solid form compared to the free acid. Various salt forms have been documented in chemical literature and commercial supply, including sodium, calcium, and lithium salts. nih.govsynthose.comsigmaaldrich.com For instance, the calcium salt can be prepared by reacting an aqueous solution of the acid with calcium hydroxide (B78521). google.com The sodium salt is mentioned as a monosodium salt in MeSH entry terms. nih.gov These salt forms are typically used as analytical standards or as starting materials in further synthetic processes. sigmaaldrich.comgoogle.com

Esterification represents another significant class of derivatives. Glycosyl esters can be synthesized through various coupling methods. For example, the treatment of protected glucose with an amino acid using a coupling reagent like EDCI in the presence of DMAP can yield the corresponding ester, though sometimes with low anomeric selectivity. mdpi.com Another method involves the esterification of a protected glucose with benzyl (B1604629) hydrogen phthalate (B1215562) using DCC to produce glucopyranosyl benzyl phthalate donors. mdpi.com While these examples refer to glucose, the principles apply to deoxysugar acids as well. The formation of acyclic ester trimethylsilyl derivatives is a key step in preparing samples for gas chromatography. core.ac.uk

Table 1: Documented Salt Forms of this compound
Salt FormAssociated CationCAS Number (of related forms)NotesReferences
Sodium SaltNa⁺1518-59-8Referenced as a monosodium salt in MeSH terms. nih.gov
Calcium SaltCa²⁺79580-64-6Commercially available and can be synthesized using calcium hydroxide. synthose.comgoogle.com
Lithium SaltLi⁺1518-59-8Available as an analytical standard, though some products may be discontinued. sigmaaldrich.com

Silylated Derivatives in Research Applications

Silylation is a crucial derivatization technique in the analysis of hydroxy acids like this compound, particularly for gas chromatography (GC) and mass spectrometry (MS). ebi.ac.uk The process involves replacing the acidic protons on hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group. This conversion increases the volatility and thermal stability of the compound, making it amenable to GC analysis. core.ac.uk

Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (B32843) (TMCS) are commonly used to prepare these fully substituted acyclic ester and oxime trimethylsilyl derivatives. core.ac.uk The resulting TMS derivatives are well-suited for structure assessments by mass spectrometry, as the fragmentation patterns of the acyclic derivatives are easily correlated with their structure. core.ac.ukchalmers.se Abundant ions from carbon-chain cleavages in the mass spectrometer can reveal structural features, including the position of deoxy groups. core.ac.uk

In GC analysis, these derivatives are separated on various stationary phases, such as OV-1, OV-17, QF-1, and XE-60. core.ac.uk The retention times of deoxyaldonic acids, including this compound, have been systematically studied. It has been observed that 2- and 3-deoxyaldonic acids are retained more strongly than isomeric 6-deoxyaldonic acids. core.ac.uk The silylated lactone form, specifically D-Arabino-Hexonic acid, 3-deoxy-2,5,6-tris-O-(trimethylsilyl)-, γ-lactone, has also been identified and studied. nist.gov This analytical approach has been applied in metabolomic studies, for example, in profiling components in uremic serum or analyzing plant extracts. ebi.ac.uknih.gov

Table 2: Relative Retention Times of Silylated Deoxyaldonic Acids on Different GC Columns
CompoundOV-1OV-17QF-1XE-60References
3-Deoxy-ribo-hexonic acid0.6730.9461.0071.107 core.ac.uk
3-Deoxy-arabino-hexonic acid0.6760.9711.0041.080 core.ac.uk
3-Deoxy-xylo-hexonic acid0.6590.9951.0261.116 core.ac.uk
3-Deoxy-lyxo-hexonic acid0.6440.8940.9731.070 core.ac.uk
Note: Retention times are adjusted relative to the glucitol derivative. core.ac.uk

Anhydrides and Their Formation Mechanisms

In the context of sugar acids, the term "anhydride" most commonly refers to internal esters, known as lactones. These are cyclic compounds formed by the intramolecular esterification between the carboxylic acid group (at C1) and one of the hydroxyl groups along the sugar chain. The formation of a lactone is a reversible equilibrium process, often favored under acidic conditions.

For this compound, the most common lactone form is the γ-lactone (gamma-lactone). This involves the formation of a five-membered ring through the reaction of the C1 carboxyl group with the hydroxyl group at C4. The resulting structure is named this compound γ-lactone. nih.gov The formation of this internal ester can occur spontaneously in solution. The silylated derivative of this lactone has been characterized in analytical studies. nist.gov The formation of lactones is a key consideration in the chemistry of aldonic acids, as the cyclic form often coexists with the open-chain form in solution.

Conformational Analysis and Anomeric Preferences of Deoxysugar Acids

The three-dimensional structure and flexibility of deoxysugar acids are critical to their function and reactivity. Deoxygenation significantly alters the electronic and steric properties of the sugar ring, which in turn influences its conformational preferences.

Computational Studies on Conformational Landscapes

The conformational landscapes of deoxysugars and their acid derivatives have been extensively investigated using computational methods. nih.gov Density Functional Theory (DFT) is a powerful tool used for this purpose, with methods like M05-2X/cc-pVTZ(-f) being employed to interrogate the energetic landscape of various mono- and dideoxyhexopyranose derivatives. nih.gov

These computational studies evaluate the relative energies of different conformations, such as the alternate chair forms (e.g., ¹C₄ vs. ⁴C₁) and the different anomers (α and β). nih.gov By calculating the relative Gibbs free energies, researchers can predict the most stable conformations in the gas phase. nih.gov To better approximate biological conditions, polarizable continuum solvation models are often applied to these calculations to understand conformational preferences in solution, with results often validated by comparison to experimental NMR data. nih.gov Such studies provide a comprehensive examination of the conformational effects associated with the location and degree of deoxygenation on the pyranose ring. nih.gov

Influence of Deoxygenation on Conformational Dynamics

Deoxygenation has a profound impact on the conformational dynamics and stability of sugar rings. The absence of a hydroxyl group at a specific position alters the network of non-covalent interactions, including hydrogen bonds and steric repulsions, that dictate the molecule's preferred shape.

Computational studies have revealed that the position of deoxygenation is critical. Specifically, C-3 deoxygenation, as in this compound, has been shown to impart greater instability compared to deoxygenation at the C-2 or C-4 positions. nih.govresearchgate.net This is indicated by an increase in the calculated Gibbs free energy for 3-deoxysugars relative to other isomers. nih.govresearchgate.net

Furthermore, deoxygenation can affect anomeric preference. Studies have shown that for several deoxysugar isomers, oxidation of the C-6 position to a carboxylic acid (forming a hexonic acid) can favor the alternate anomer compared to the corresponding 6-deoxyhexose derivative. nih.govresearchgate.net This highlights a complex interplay between the oxidation state at C-6 and the conformational preferences at the anomeric center (C-1), which is influenced by the deoxygenation pattern on the ring. nih.govresearchgate.net

Advanced Analytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful and well-established technique for the analysis of carbohydrates and related sugar acids, including 3-Deoxy-D-arabino-hexonic acid. nih.gov This method offers high-resolution separation and sensitive, direct detection without the need for derivatization. thermofisher.comnih.gov

The principle of HPAEC takes advantage of the weakly acidic nature of the hydroxyl groups in carbohydrates, which can be ionized to form oxyanions under high pH conditions. chromatographytoday.com These charged molecules are then separated on a strong anion-exchange column using a high-pH eluent, typically a sodium hydroxide (B78521) or sodium acetate (B1210297) gradient. researchgate.net

Pulsed Amperometric Detection (PAD) provides direct, sensitive, and selective detection of electroactive compounds like carbohydrates. thermofisher.com The technique applies a repeating sequence of three potentials to a gold working electrode, which facilitates the oxidation of analytes, cleans the electrode surface, and then restores it for the next measurement cycle. chromatographytoday.com This detection method is highly selective for compounds that can be oxidized, making it ideal for carbohydrate analysis in complex samples. thermofisher.comchromatographytoday.com HPAEC-PAD is routinely used for the compositional analysis of glycoproteins and other carbohydrate-containing samples. nih.govsolvias.com

Table 1: Typical HPAEC-PAD System Configuration for Sugar Acid Analysis

ComponentSpecificationPurpose
Column Dionex CarboPac™ series (e.g., PA-10, PA20-Fast-4µm)Provides high-resolution anion-exchange separation of carbohydrates and sugar acids at alkaline pH. researchgate.netlcms.cz
Eluent Sodium Hydroxide (NaOH) and Sodium Acetate (NaOAc) gradientsThe hydroxide gradient controls the retention of weakly acidic carbohydrates, while the acetate gradient elutes more tightly bound anions. researchgate.net
Detection Pulsed Amperometric Detection (PAD) with a Gold ElectrodeEnables sensitive and selective direct electrochemical detection of underivatized carbohydrates. chromatographytoday.com
Sample Prep Dilution; Hydrolysis for bound formsMinimal sample preparation is needed. For polysaccharides or glycoproteins, an acid hydrolysis step is required to release the monosaccharides and sugar acids. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used platform for metabolic profiling. For a polar and non-volatile compound like this compound, chemical derivatization is a mandatory step to increase its volatility and thermal stability for GC analysis. researchgate.netrestek.com

The most common derivatization procedure is silylation, which involves replacing the active hydrogens in hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group. researchgate.netebi.ac.uk Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. plos.orgmdpi.com This process renders the molecule volatile and suitable for separation on a GC column, which is typically a low-polarity phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5). plos.orgnih.gov

Following separation in the gas phase, the analyte enters the mass spectrometer, where it is ionized (commonly by electron impact, EI) and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern that acts as a chemical fingerprint, allowing for confident identification by comparison to spectral libraries (e.g., NIST, Wiley). plos.orgnih.gov GC-MS has been successfully used to identify this compound in studies of plant extracts and fungal metabolomes. plos.orgmdpi.comsemanticscholar.org

Table 2: Examples of this compound Detection by GC-MS

Study TypeSample MatrixDerivatization MethodCompound Identified
Fungal Metabolomics Pseudocercospora fijiensis cultureSilylation (MSTFA)D-Ribo-hexonic acid, 3-deoxy- plos.orgnih.gov
Plant Metabolomics Persea americana (Avocado) leavesSilylationThis compound-γ-lactone semanticscholar.org
Food Science Roasted Date PitsSilylation (MSTFA)3-Deoxy-arabino-hexonic acid, penta-TMS mdpi.com
Human Metabolomics Uremic SerumSilylationIdentified as a component in patient serum profiles. ebi.ac.ukhmdb.ca

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool in metabolomics, particularly for the analysis of polar compounds like this compound. thermofisher.com It offers broad metabolite coverage and high sensitivity, and it can analyze compounds in their native state without the need for chemical derivatization. nih.gov

For highly polar metabolites that are poorly retained on traditional reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the separation mode of choice. nih.govchromatographyonline.com HILIC utilizes a polar stationary phase (such as one modified with amide, diol, or zwitterionic groups) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. chromatographyonline.comwaters.com This creates a water-enriched layer on the surface of the stationary phase, and polar analytes are retained based on their partitioning into this layer. nih.govwaters.com

Amide-based HILIC columns are particularly effective for analyzing polar compounds, including sugar acids. ebi.ac.uknih.gov They provide a distinct selectivity and are a key component of many metabolomics platforms designed for comprehensive coverage of the polar metabolome. ebi.ac.uknih.gov This approach enables the robust detection of hundreds of polar metabolites in a single analytical run. ebi.ac.uk

Pairing liquid chromatography with High-Resolution Mass Spectrometry (HRMS), such as a Thermo Scientific™ Q-Exactive™ Orbitrap™ mass spectrometer, provides significant advantages for metabolite identification and quantification. lcms.cz These instruments deliver high resolving power (often >70,000) and exceptional mass accuracy (typically below 5 ppm). nih.govebi.ac.uk

This high mass accuracy allows for the confident determination of the elemental formula of an unknown compound from its measured mass-to-charge ratio. lcms.cz For example, the ability to obtain a mass measurement with an error of less than 1 ppm provides strong evidence for a unique chemical formula, greatly reducing ambiguity in identification. nih.gov The Q-Exactive platform's speed and ability to rapidly switch between positive and negative ionization modes further enhance its utility in complex metabolite screening. ebi.ac.ukthermofisher.comlcms.cz

Table 3: High-Resolution Mass Data for this compound

PropertyValueReference
Chemical Formula C₆H₁₂O₆ nih.govhmdb.ca
Monoisotopic Mass (Calculated) 180.063388 u nih.govhmdb.ca
Observed Mass (Negative Ion Mode) 179.05609 Da ([M-H]⁻) nih.gov
Mass Accuracy Example 0.41 ppm nih.gov

LC-HRMS is central to both untargeted and targeted metabolomics strategies for studying this compound. nih.gov

Untargeted Metabolomics: This is a hypothesis-generating approach that aims to measure and compare as many metabolites as possible between different sample groups (e.g., healthy vs. disease). animbiosci.org The goal is to discover potential biomarkers or metabolic pathways that are altered by a particular condition. nih.govanimbiosci.org The workflow involves analyzing all samples by LC-HRMS, followed by complex data processing to detect, align, and statistically analyze thousands of metabolic features.

Targeted Metabolomics: This is a hypothesis-driven approach used to accurately quantify a predefined list of specific metabolites. nih.gov It offers higher sensitivity, selectivity, and quantitative accuracy than untargeted methods. Targeted analysis is often used to validate potential biomarkers discovered through untargeted studies.

A powerful research strategy involves integrating both approaches. An initial untargeted analysis can identify compounds like this compound as being significantly different between study groups. This can then be followed by a dedicated targeted assay to validate and precisely quantify its concentration. nih.gov

Table 4: Comparison of Untargeted and Targeted Metabolomics Strategies

FeatureUntargeted MetabolomicsTargeted Metabolomics
Objective Global metabolite profiling, biomarker discovery (hypothesis-generating). animbiosci.orgPrecise quantification of specific, known metabolites (hypothesis-testing). nih.gov
Scope Comprehensive, measures hundreds to thousands of metabolites. ebi.ac.ukFocused, measures a small, predefined set of analytes.
Compound ID Putative, based on accurate mass, fragmentation, and retention time.Confirmed, using authentic chemical standards.
Quantification Relative quantification (fold-change).Absolute or accurate relative quantification.
Primary Use Discovering metabolic changes and potential biomarkers.Validating biomarkers, quantifying pathway fluxes. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolite Analysis

High-Resolution Mass Spectrometry (e.g., Q-Exactive MS)

Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and investigating the mechanisms through which it is formed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information regarding the carbon-hydrogen framework and molecular mass, as well as fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the atomic arrangement within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) experiments like Heteronuclear Single Quantum Coherence (HSQC), are used for complete signal assignment.

In aqueous solutions, the chemical shifts of protons and carbons are characteristic of the molecule's structure. The absence of a hydroxyl group at the C3 position results in a methylene (B1212753) group (CH₂), which presents a distinct signal in NMR spectra compared to the methine (CH-OH) groups at other positions.

Table 1: Representative NMR Data for this compound (Data sourced from publicly available databases and representative of analysis in D₂O)

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C1 (COOH)-~175-180
C2~4.17~71.8
C3~1.81 (multiplet)~39.5
C4~3.80~71.4
C5~3.58~77.3
C6~3.63 / ~3.75~65.1

Note: Chemical shifts are approximate and can vary based on solvent, pH, and temperature. The table is interactive and can be sorted.

NMR spectroscopy, particularly using isotopically labeled compounds, is a critical tool for tracing reaction pathways. A key example is its application in studying the degradation of 3-deoxy-D-erythro-hexos-2-ulose (3-deoxyglucosone). Research has shown that this compound degrades to form both 3-deoxy-D-ribo-hexonic acid and this compound. ebi.ac.uk

By using selective ¹³C and ²H labeling, studies have demonstrated through NMR analysis that the conversion proceeds exclusively through an intramolecular 1,2-hydrogen transfer mechanism. ebi.ac.uk This powerful application of NMR allows researchers to follow the specific movement of atoms within a molecule during a chemical transformation, providing unambiguous evidence for the proposed reaction mechanism. ebi.ac.uk The significant difference in the product ratio (a 1:6 ratio of the ribo to arabino isomer) was also quantified, pointing to a high degree of stereoselectivity in the reaction. ebi.ac.uk

The term "anomeric configuration" applies to the stereocenter created upon the cyclization of a sugar into a hemiacetal or hemiketal. creative-proteomics.com While this compound is an open-chain carboxylic acid, it can exist in equilibrium with its cyclic lactone forms, most commonly the 3-deoxy-D-arabino-hexono-1,4-lactone (a five-membered γ-lactone) or the 1,5-lactone (a six-membered δ-lactone). This cyclization creates an anomeric carbon at C1.

NMR spectroscopy is the definitive method for assigning the α- and β-anomeric configurations of these lactones. creative-proteomics.com The chemical shift of the anomeric proton (H1) is particularly diagnostic. Generally, for pyranose and furanose rings, the anomeric proton signal for an α-anomer appears at a lower field (higher ppm) than the corresponding β-anomer. creative-proteomics.com Furthermore, the coupling constants (J-values) between the anomeric proton and adjacent protons (e.g., J(H1, H2)) provide critical conformational information.

In studies involving the synthesis of 3-deoxy-D-arabino-hexono-1,4-lactone and its derivatives, NMR data is paramount for structural confirmation. conicet.gov.arrsc.org For instance, the appearance of the C2 deoxy function as a methylene group signal at approximately 39.0 ppm in the ¹³C NMR spectrum is a key indicator of successful deoxygenation. conicet.gov.ar The precise assignment of all proton and carbon signals, including those of the anomeric center, relies on a combination of ¹H, ¹³C, and 2D NMR experiments.

Application in Tracing Reaction Mechanisms

Application of Mass Spectrometry for Ion Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC), it allows for the separation and identification of volatile compounds in a mixture. Due to the low volatility of sugar acids, they are typically derivatized before GC-MS analysis, most commonly through trimethylsilylation (TMS). chalmers.sesemanticscholar.org

The analysis of the TMS derivative of this compound by MS provides a distinct fragmentation pattern that aids in its identification. The fragmentation of silylated sugar acids is well-characterized and typically involves specific cleavage patterns. chalmers.senih.gov

Key fragmentation pathways for TMS derivatives of deoxyaldonic acids include:

α-Cleavage: The most prominent fragmentations are often α-cleavages of the carbon-carbon bonds along the chain. chalmers.se

Loss of a Methyl Group: A characteristic peak at M-15 (loss of a CH₃ radical from a TMS group) is almost always observed and helps to confirm the molecular ion. chalmers.se

Rearrangements: The loss of stable neutral molecules like trimethylsilanol (B90980) (TMSOH, 90 Da) following initial fragmentation is common. chalmers.se McLafferty-type rearrangements involving a TMS group can also occur, providing structurally significant ions. chalmers.se

Table 2: Common Fragment Ions in GC-MS of TMS-Derivatized Hydroxy/Deoxy Acids

m/z (mass-to-charge ratio)InterpretationSignificance
M-15[M - CH₃]⁺Confirms molecular weight
M-90[M - TMSOH]⁺Indicates presence of a hydroxyl group
73[Si(CH₃)₃]⁺Ubiquitous TMS fragment
147[(CH₃)₂Si=O-Si(CH₃)₃]⁺Common rearrangement ion
205, 217, 305 etc.C-C bond cleavage fragmentsStructural backbone information

Note: This table represents common fragments and is not exhaustive. The exact fragmentation pattern is specific to the compound's structure.

Capillary Electrophoresis for Acid Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. frontiersin.org This mobility is dependent on the ion's charge and hydrodynamic radius. CE is an attractive alternative to chromatographic methods for the analysis of sugar acids due to its high efficiency, short analysis times, and minimal sample preparation requirements. nih.gov

In-Capillary Reaction and Direct UV Detection

One of the challenges in analyzing sugar acids like this compound is that they lack a strong chromophore, making direct UV detection difficult at standard wavelengths. To overcome this, various methods have been developed, including indirect photometric detection and pre-column derivatization with UV-active or fluorescent tags. nih.govresearchgate.net

A particularly effective method for analyzing underivatized carbohydrates and sugar acids involves Capillary Zone Electrophoresis (CZE) under highly alkaline conditions (e.g., pH > 12) with direct UV detection around 270 nm. frontiersin.org At high pH, the hydroxyl groups of the sugar acid become ionized, allowing the molecule to migrate in the electric field. frontiersin.orgresearchgate.net

Crucially, under these strongly alkaline conditions, an in-capillary reaction is believed to occur. Carbohydrates can undergo transformations, such as enediol formation, creating carbonyl functionalities that absorb UV light. frontiersin.org This in-capillary generation of a chromophore allows for the direct detection of otherwise non-absorbing species. The method is advantageous as it avoids complex and time-consuming pre-column derivatization steps, requiring only sample dilution before analysis. frontiersin.org This approach has been successfully used to separate and quantify simple sugars and sugar acids in complex matrices. frontiersin.org

Simultaneous Analysis of Aliphatic Carboxylic Acids

The analysis of this compound, often in complex biological or chemical matrices, necessitates advanced analytical techniques capable of separating and identifying it alongside other structurally similar aliphatic carboxylic acids. Methodologies such as gas chromatography (GC) and capillary electrophoresis (CE) have been developed for the simultaneous profiling of these compounds.

A significant approach involves gas chromatographic analysis of hydroxy acids after derivatization. core.ac.uk A method allowing for the simultaneous analysis of various acidic and neutral sugars, including deoxyaldonic acids like this compound, has been established. In this procedure, the acidic compounds are first converted to their sodium salts, and any aldehyde or keto groups are transformed into oximes or O-methyloximes. Subsequently, the compounds are fully derivatized into their acyclic ester and oxime trimethylsilyl (TMS) forms using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (B32843) (TMCS). core.ac.uk This derivatization is crucial as it increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.

The separation is typically performed on various silicone stationary phases, with retention characteristics being dependent on the specific phase used. The resulting derivatives are well-suited for identification and structural assessment via mass spectrometry (MS), as the fragmentation patterns of the acyclic TMS derivatives are easily correlated with their structure. core.ac.uk For instance, the position of deoxy groups can be determined from the abundant ions generated by carbon-chain cleavages. core.ac.uk

Research has demonstrated the effectiveness of this GC-based approach by providing retention data for a series of deoxyaldonic acids, including this compound, on different stationary phases. The retention indices relative to a standard provide a basis for identification in complex mixtures. core.ac.uk

Deoxyaldonic AcidOV-1OV-17QF-1XE-60
3-Deoxy-arabino-hexonic 0.6760.9711.0041.080
3-Deoxy-xylo-hexonic 0.6590.9951.0261.116
3-Deoxy-lyxo-hexonic 0.6440.8940.9731.070
6-Deoxymannonic 0.5280.6290.6870.685
6-Deoxygalactonic 0.6150.8090.8010.805
Data sourced from Petersson, G. (1974). core.ac.uk

Another powerful technique for the concurrent analysis of aliphatic carboxylic acids is Capillary Zone Electrophoresis (CZE). A CZE method has been developed for the simultaneous analysis of dicarboxylic acids, hydroxy acids, and volatile acids, which are common degradation products of wood polysaccharides and lignin (B12514952) under alkaline conditions. vtt.fi This technique separates ions based on their charge and hydrodynamic radius under an electric field. For complex samples, sample pretreatment is often minimal, requiring only dilution and filtration. vtt.fi This methodology is particularly advantageous for analyzing process liquids that are highly alkaline. vtt.fi

Furthermore, high-resolution gas chromatography-mass spectrometry has been utilized for profiling components in biological fluids like uremic serum. ebi.ac.uk This involves a sample pretreatment of ultrafiltration, evaporation, and silylation to prepare the organic acids and other metabolites for analysis. ebi.ac.uk Similarly, GC-MS analysis of silylated derivatives was used to identify this compound-γ-lactone in plant extracts. nih.gov


Biological Significance and Research Applications

Role in Understanding Microbial Physiology and Adaptation

3-Deoxy-D-arabino-hexonic acid and its phosphorylated form, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), are significant molecules in the study of microbial life. wikipedia.orgnih.gov Their central role in primary metabolic pathways provides a window into the survival and adaptation strategies of a wide range of microorganisms.

This compound is a key intermediate in fundamental metabolic pathways across different microbial domains. In many bacteria and archaea, it is part of the Entner-Doudoroff (ED) pathway, a glucose metabolism route distinct from glycolysis. For instance, the hyperthermophilic archaeon Sulfolobus solfataricus, which thrives at temperatures above 80°C, metabolizes glucose through a non-phosphorylative version of the ED pathway. ebi.ac.uk In this pathway, glucose is oxidized to gluconate, which is then dehydrated to form D-2-keto-3-deoxygluconate (KDG). An aldolase (B8822740) enzyme subsequently cleaves KDG into pyruvate (B1213749) and D-glyceraldehyde. ebi.ac.uk

The phosphorylated derivative, DAHP, is the first committed intermediate in the shikimate pathway. wikipedia.orgresearchgate.net This pathway is essential in bacteria, archaea, fungi, and plants for the biosynthesis of aromatic amino acids (tryptophan, phenylalanine, and tyrosine). wikipedia.orgnih.gov The enzyme DAHP synthase catalyzes the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) to form DAHP. wikipedia.orgnih.gov The regulation of this initial step is a critical control point for the entire pathway. In Escherichia coli, three different DAHP synthase isoenzymes exist, each regulated by one of the three final aromatic amino acid products through feedback inhibition. wikipedia.orgnih.gov When the concentration of an aromatic amino acid is high, it allosterically inhibits its corresponding DAHP synthase, thereby halting the pathway and preventing overproduction. wikipedia.org This regulatory strategy highlights a sophisticated metabolic adaptation to conserve cellular resources.

Research has also identified novel classes of DAHP synthase in organisms like Streptomyces coelicolor, Streptomyces rimosus, and Neurospora crassa, which show more similarity to plant enzymes than to other known microbial ones, suggesting diverse evolutionary origins and regulatory mechanisms for this crucial metabolic step. nih.gov

Organism/GroupMetabolic PathwayRole of this compound or its derivative (DAHP)Reference
Escherichia coliShikimate PathwayDAHP is the first intermediate; its synthesis is a key regulatory point via feedback inhibition. wikipedia.orgnih.gov wikipedia.orgnih.gov
Sulfolobus solfataricusEntner-Doudoroff PathwayAn intermediate (as KDG) in a non-phosphorylative glucose metabolism pathway. ebi.ac.uk ebi.ac.uk
Streptomyces speciesShikimate PathwayPossess a novel class of DAHP synthase, indicating diverse metabolic regulation. nih.gov nih.gov
Arabidopsis (plant model)Shikimate PathwayExpression of bacterial feedback-insensitive DAHP synthase alters primary and secondary metabolism, confirming its role as a key regulatory enzyme. nih.gov nih.gov

Given its position in essential pathways, the metabolism of this compound and its derivatives is critical for bacterial growth and survival. The shikimate pathway is absent in mammals, making its enzymes, including DAHP synthase, attractive targets for the development of new antibacterial agents. researchgate.netresearchgate.net Inhibition of this pathway would starve the bacterium of essential aromatic amino acids and other vital compounds derived from chorismate, ultimately impeding its growth.

Metabolic engineering studies underscore the importance of this pathway. In engineered strains of Streptomyces albidoflavus used for producing flavonoids, the overexpression of a DAHP synthase gene was employed as a strategy to boost the production of the precursor L-tyrosine. nih.gov This led to a significant increase in the final flavonoid titers, demonstrating that the flux through the DAHP-forming step can be a bottleneck influencing the synthesis of other essential compounds. nih.gov Similarly, directed evolution of the enzyme 2-keto-3-deoxy-6-phosphogalactonate (KDPGal) aldolase has been used to create a variant that can synthesize DAHP, providing an alternative route that bypasses the native, tightly regulated DAHP synthase and improves the production of shikimate pathway products. nih.gov

Metabolic Strategies in Diverse Microorganisms

Exploration as a Precursor for Other Molecules in Research

The chemical structure of this compound makes it a valuable starting material and building block in synthetic organic chemistry, particularly in the field of carbohydrate chemistry.

This compound has been used as a precursor in the synthesis of other important sugar acids and their derivatives. Early research established methods for preparing derivatives of both 3-deoxy-D-ribo-hexonic acid and this compound from 2-deoxy-D-ribose, highlighting its utility in accessing related structures. acs.org More recent synthetic efforts have reported practical routes to 3-deoxy-D-arabino-2-heptulosonic acid (DAH) starting from common sugar substrates, a process in which intermediates structurally related to this compound are generated. researchgate.net The degradation of its isomer, 3-deoxy-D-ribo-hexono-1,4-lactone, has also been studied to understand the thermal stability and reaction products of these types of molecules. capes.gov.br

In synthetic chemistry, a "synthon" is a conceptual unit within a molecule that aids in planning a synthesis. This compound and its derivatives serve as useful synthons for constructing more complex carbohydrate-based molecules. For example, it is a key structural component and a target in the formal synthesis of 3-deoxy-D-manno-octulosonic acid (KDO), a crucial component of the lipopolysaccharide in the outer membrane of most Gram-negative bacteria. researchgate.netscispace.com The synthesis of KDO and its analogues is of significant interest for studying bacterial membranes and developing antibacterial agents. The stereochemistry of this compound provides a pre-defined template for building up the carbon backbone of these more complex ulosonic acids. researchgate.netacs.org

Synthesis of Biologically Relevant Derivatives and Analogues

Studies on Enzyme Inhibition Mechanisms

The essentiality of the pathways involving this compound's phosphorylated form, DAHP, has made the enzymes that produce it a major focus of inhibition studies.

The enzyme DAHP synthase (DAH7PS) is a primary target. researchgate.netresearchgate.net As it catalyzes the first committed step of the shikimate pathway, its inhibition is a promising strategy for developing herbicides and antimicrobial drugs. researchgate.net Researchers have designed and synthesized numerous inhibitors to probe the enzyme's mechanism. These inhibitors are often designed as mimics of the substrates (PEP and E4P) or the proposed tetrahedral intermediate of the reaction. researchgate.netresearchgate.net For example, DAHP oxime, where the ketone group of DAHP is replaced by an oxime, was found to be a potent inhibitor of DAH7PS. researchgate.net Studies on the tryptophan-sensitive DAH7PS from E. coli have detailed the complex allosteric inhibition mechanism, where tryptophan binding at a site distant from the active center induces conformational changes that reduce enzyme activity. nih.gov

KDPG aldolase, which cleaves 2-keto-3-deoxy-6-phosphogluconate (KDPG), is another enzyme studied in this context. uniprot.orgebi.ac.uk Although its primary role is in the Entner-Doudoroff pathway, its ability to perform a reversible aldol (B89426) condensation has been exploited. uniprot.org Directed evolution has been used to alter its substrate specificity, enabling it to catalyze the formation of DAHP from pyruvate and E4P. nih.gov This research not only provides an alternative biosynthetic route but also offers insights into the plasticity and mechanism of aldolase enzymes.

EnzymeInhibitor/Analogue StudiedResearch FocusKey FindingsReference
DAHP Synthase (DAH7PS) DAHP oximeMechanism-based inhibitionThe oxime acts as a potent mimic of the reaction's transition state, leading to strong inhibition. researchgate.net
DAHP Synthase (DAH7PS) L-TryptophanAllosteric inhibitionTryptophan binding induces conformational changes, decreasing catalytic rate and altering substrate affinity. nih.gov
DAHP Synthase (DAH7PS) (R)- and (S)-phospholactateCompetitive inhibitionThese phosphoenolpyruvate (PEP) mimics compete with the natural substrate for binding to the active site. researchgate.net
KDPG Aldolase Pyruvate and D-erythrose 4-phosphate (E4P)Directed evolution for alternative synthesisThe enzyme was successfully evolved to catalyze the synthesis of DAHP, bypassing the native DAH7PS. nih.gov

Design and Evaluation of Mechanism-Based Enzyme Inhibitors

The chemical structure of this compound is closely related to key metabolic intermediates, making it and its phosphorylated counterpart, 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP), templates for designing enzyme inhibitors. Research has focused on synthesizing analogs that can act as mechanism-based inhibitors for enzymes in critical biosynthetic pathways.

Notably, the enzyme 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase, which catalyzes the first step of the shikimate pathway, is a primary target. researchgate.netnih.gov This pathway is essential for the biosynthesis of aromatic amino acids in bacteria, making its inhibition a target for new anti-infectious agents. researchgate.net Scientists have designed and synthesized compounds that mimic the tetrahedral intermediates of the enzyme-catalyzed reaction to act as potent inhibitors. researchgate.netresearchgate.net For example, the first mechanism-based inhibitor of a DAH7P synthase was synthesized from D-arabinose and was found to be a very slow binding inhibitor of the Escherichia coli enzyme. nih.gov Studies on the tryptophan-inhibited DAHPS from E. coli have detailed the kinetics of inhibitor binding, showing that two independent inhibitor sites exist per enzyme dimer. nih.gov

Targeting Microbial Metabolic Pathways for Research Applications

Because the shikimate pathway is essential in microorganisms but absent in humans, it is an attractive target for research into new antimicrobial agents. researchgate.net The pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP, a reaction catalyzed by DAHP synthase. wikipedia.orglsu.edu Targeting this initial, committed step is a key strategy.

Research has identified different classes of DAHP synthase. For instance, studies on Streptomyces coelicolor, Streptomyces rimosus, and Neurospora crassa have revealed a novel class of tryptophan-sensitive DAHP synthases that are structurally distinct from previously known microbial versions and more similar to those found in plants. nih.gov In Streptomyces antibioticus, the DAHP synthetase is inhibited by tryptophan, and this inhibition is influenced by pH and enhanced by chorismic acid, another key intermediate in the pathway. nih.gov Understanding these regulatory mechanisms is crucial for developing strategies to disrupt microbial metabolism.

Application in Metabolic Engineering and Biotechnology Research

The central role of this compound precursors in primary metabolism has made them a focal point for metabolic engineering and biotechnology applications, from producing valuable chemicals to bioremediation.

Engineering Microbial Strains for Specific Metabolite Production

Metabolic engineering often involves manipulating the shikimate pathway to overproduce aromatic compounds. A common strategy is to overexpress DAHP synthase to increase the carbon flux towards this pathway. confex.com To circumvent the natural feedback inhibition by aromatic amino acids, researchers use feedback-resistant mutants of the enzyme. nih.govnih.gov

Several microbial strains have been successfully engineered using these principles:

Corynebacterium glutamicum was engineered to produce the aromatic amino acid phenylalanine by overexpressing a tryptophan-sensitive DAHP synthase from E. coli. nih.gov

Escherichia coli has been modified to enhance the production of 3-dehydroshikimate (DHS) by co-expressing a feedback-resistant DAHP synthase mutant and a transketolase, resulting in a 5.7-fold increase in DHS titer. nih.gov

Streptomyces albidoflavus was engineered to produce the methylated flavones diosmetin (B1670712) and chrysoeriol (B190785). The heterologous expression of a DAHP synthase from Amycolatopsis balhimycina increased the production of these flavonoids by 65% and 34%, respectively. nih.gov

These examples demonstrate how targeting the initial step involving the DAHP intermediate can significantly boost the yield of desired metabolites.

Engineered MicroorganismTarget MetaboliteEngineering StrategyOutcome
Corynebacterium glutamicumPhenylalanineOverexpression of tryptophan-sensitive DAHP synthase from E. coli. nih.govSuccessful production of phenylalanine. nih.gov
Escherichia coli3-Dehydroshikimate (DHS)Co-expression of feedback-inhibition resistant DAHP synthase and transketolase A. nih.gov5.7-fold increase in DHS titer in shake flasks. nih.gov
Streptomyces albidoflavusDiosmetin and ChrysoeriolHeterologous expression of DAHP synthase from Amycolatopsis balhimycina. nih.gov65% increase in diosmetin and 34% increase in chrysoeriol production. nih.gov

Understanding Carbohydrate Catabolism for Bioremediation Studies

This compound is related to 2-keto-3-deoxygluconate (B102576) (KDG), a key intermediate in the Entner-Doudoroff (ED) pathway, an alternative to glycolysis for carbohydrate catabolism in many bacteria. ebi.ac.uknih.gov The ED pathway is particularly relevant in certain environmental bacteria. researchgate.net

Research has shown that an isopropyl ester derivative of KDG can be used to promote the growth of specific ammonium-producing bacterial strains. nih.gov These strains show potential for use in the bioremediation of soils contaminated with heavy metals. nih.govresearchgate.net By providing a key metabolite, the growth and metabolic activity of these beneficial bacteria can be stimulated, enhancing their ability to function in stressed environments. nih.gov

Contribution to Fundamental Understanding of Deoxysugar Chemistry and Biochemistry

The study of deoxysugars, including this compound, provides fundamental insights into how the absence of a hydroxyl group affects molecular structure and stability.

Impact of Deoxygenation on Conformational Preferences

Deoxysugars exhibit significant conformational flexibility, which is crucial for their biological function in natural products like antibiotics. nih.gov Computational studies using density functional theory (DFT) have been employed to examine how deoxygenation at different positions on a pyranose ring affects its stability and conformational preferences. nih.gov

A comprehensive analysis of various mono- and dideoxyhexopyranose derivatives revealed that the position of deoxygenation has a significant energetic impact. Specifically, the removal of the hydroxyl group at the C-3 position, as in 3-deoxysugars, imparts greater instability compared to deoxygenation at the C-2 or C-4 positions. nih.gov This is indicated by a relative increase in the Gibbs free energy for 3-deoxysugar isomers, providing fundamental knowledge on the structure-stability relationships in this important class of carbohydrates. nih.gov

Insights into Glycosidic Bond Formation and Stability

The chemical structure of this compound, specifically the absence of a hydroxyl group at the C-3 position, offers significant insights into the mechanisms governing the stability of glycosidic bonds, rather than their formation. The compound is not typically a substrate for glycosylation due to this missing hydroxyl group, which would be required to act as a nucleophile in a standard condensation reaction. studyraid.comsavemyexams.com Instead, its appearance as a product in carbohydrate degradation studies provides a valuable marker for understanding the lability of specific glycosidic linkages.

Research has demonstrated that this compound is a key product formed during the decomposition of certain 3-O-substituted reducing sugars, particularly under neutral to alkaline conditions at elevated temperatures. This process highlights the inherent instability of glycosidic bonds located at the C-3 position of a reducing aldose or ketose. The degradation is understood to proceed through a β-elimination mechanism involving a 1,2-enediol intermediate. The presence of an O-glycosidic bond on the carbon adjacent to this intermediate facilitates the elimination, leading to the formation of 3-deoxyhexonic acids.

Detailed studies on the decomposition of 3-O-substituted disaccharides provide quantitative data on this instability. For instance, heating of both nigerose (B1581268) (3-O-α-D-glucopyranosyl-D-glucose) and turanose (B8075302) (3-O-α-D-glucopyranosyl-D-fructose) under neutral pH conditions leads to their decomposition, yielding a mixture of this compound and its diastereomer, 3-deoxy-D-ribo-hexonic acid. This indicates that both aldose and ketose forms of 3-O-substituted sugars are susceptible to this degradation pathway.

Starting CompoundConditionsKey Decomposition ProductsKinetic Observation
Nigerose (3-O-α-D-glucopyranosyl-D-glucose)90°C, 100 mM sodium phosphate (B84403) buffer (pH 7.5)This compound, 3-deoxy-D-ribo-hexonic acidRate constant: (1.2 ± 0.1) x 10⁻⁴ s⁻¹
Turanose (3-O-α-D-glucopyranosyl-D-fructose)90°C, 100 mM sodium phosphate buffer (pH 7.5)This compound, 3-deoxy-D-ribo-hexonic acidRate constant: (2.6 ± 0.2) x 10⁻⁴ s⁻¹ (Approx. 2.2 times higher than nigerose)

Table 1: Research findings from the heat treatment of 3-O-substituted reducing sugars, demonstrating their decomposition into 3-deoxyhexonic acids. Data sourced from Chiku, K et al. (2020).

Conversely, research into the degradation of sugars with glycosidic linkages at other positions provides contrasting stability data. When isomaltulose (6-O-β-D-glucopyranosyl-D-fructose) is heated under similar neutral pH conditions, it also undergoes degradation. nih.gov This reaction forms organic acids, including 6-O-β-D-glucopyranosyl-3-deoxy-D-arabino-hexonic acid. nih.gov A crucial finding from this research is that the 6-O-glycosidic bond within this newly formed acid remains remarkably stable; little to no release of glucose was observed even after extended heating. nih.gov This demonstrates that the formation of the 3-deoxyhexonic acid moiety does not inherently cause the hydrolysis of other, more stable glycosidic bonds present in the molecule.

Compound StudiedConditionsObservation on Glycosidic Bond Stability
6-O-β-D-glucopyranosyl-3-deoxy-D-arabino-hexonic acid (formed from isomaltulose)90°C in 100 mM sodium phosphate for 360 minLittle release of glucose was observed, indicating the 6-O-glycosidic bond was not hydrolyzed.

Table 2: Findings on the stability of a 6-O-glycosidic bond in a molecule containing a 3-deoxyhexonic acid moiety. Data sourced from Hikuwa, T et al. (2022). nih.gov

Q & A

Q. What are the primary abiotic and enzymatic pathways for synthesizing 3-Deoxy-D-arabino-hexonic acid in laboratory settings?

  • Methodological Answer : this compound is synthesized via:
  • Abiotic routes : Hydrothermal degradation of hexoses (e.g., glucose or fructose) under controlled conditions, forming α-dicarbonyl intermediates (e.g., 3-deoxy-D-erythro-hexos-2-ulose) that undergo intramolecular Cannizzaro rearrangement to yield the acid . Isotopic labeling (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) and NMR spectroscopy are critical for tracking reaction mechanisms .
  • Enzymatic pathways : DAHP (3-deoxy-D-arabino-heptulosonate-7-phosphate) synthase catalyzes its formation in aromatic amino acid biosynthesis. Feedback inhibition-resistant mutants of Amycolatopsis methanolica and Brevibacterium lactofermentum are used to study deregulated pathways .

Q. How can researchers detect and quantify this compound in complex biological matrices?

  • Methodological Answer :
  • Chromatography : Reverse-phase HPLC coupled with UV detection (210–220 nm) or LC-MS using hydrophilic interaction liquid chromatography (HILIC) columns for polar analytes .
  • Derivatization : Conversion to lactones (e.g., γ-lactones) or esterification (e.g., methyl esters) enhances volatility for GC-MS analysis .
  • Isotopic tracing : 13C^{13}\text{C}-labeled precursors and 13C^{13}\text{C} NMR spectroscopy resolve stereochemical outcomes in degradation studies .

Q. What is the metabolic role of this compound in microbial systems?

  • Methodological Answer : The compound is a key intermediate in the shikimate pathway for aromatic amino acid biosynthesis. Researchers use gene knockout strains (e.g., Brevibacterium lactofermentum mutants) to study feedback inhibition of DAHP synthase and pathway flux. 13C^{13}\text{C}-metabolic flux analysis quantifies carbon redistribution under varying nutrient conditions .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be optimized for structural diversity studies?

  • Methodological Answer :
  • Protecting-group strategies : Use of benzyl, isopropylidene, or chlorobenzoyl groups (e.g., 2-O-benzyl-3,4-O-isopropylidene derivatives) enables regioselective functionalization at C-5 or C-6 positions .
  • Stereochemical control : Kiliani-Fischer synthesis with cyanide homologation or Ruff degradation (oxidative decarboxylation) preserves D-arabino configuration while introducing deoxy or branched-chain modifications .

Q. What experimental approaches resolve contradictions in degradation mechanisms of this compound under alkaline vs. acidic conditions?

  • Methodological Answer : Conflicting data arise from pH-dependent reaction pathways:
  • Alkaline conditions : Intramolecular Cannizzaro rearrangement dominates, yielding saccharinic acids (e.g., 3-deoxy-D-ribo-hexonic acid). Isotopic labeling (2H^{2}\text{H} at C-2) confirms hydride transfer mechanisms .
  • Acidic conditions : Benzilic acid rearrangement of α-dicarbonyl intermediates forms isosaccharinic acids. Kinetic studies using stopped-flow spectrophotometry or pH-stat titration differentiate competing pathways .

Q. How can derivatization of this compound enhance its utility in glycobiology research?

  • Methodological Answer :
  • Phosphorylation : Synthesis of 6-phosphate derivatives (e.g., trisodium salts) mimics metabolic intermediates for enzyme inhibition assays .
  • Conjugation with amino sugars : Chemoenzymatic coupling (e.g., using glycosyltransferases) generates disaccharide analogs (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranosyl derivatives) for studying carbohydrate-protein interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Deoxy-D-arabino-hexonic acid
Reactant of Route 2
3-Deoxy-D-arabino-hexonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.